molecular formula C10H8BrN3 B1358626 N-(4-bromophenyl)pyrimidin-2-amine

N-(4-bromophenyl)pyrimidin-2-amine

Cat. No.: B1358626
M. Wt: 250.09 g/mol
InChI Key: AUBOUHTXGOHZQV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)pyrimidin-2-amine features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its prevalence in nucleic acids and its role as a key subunit in kinase inhibitors . The aminopyrimidine moiety serves as a critical pharmacophore, capable of forming key hydrogen bonds with enzyme hinge regions, making it a valuable building block for developing targeted therapeutics . This structure is a versatile intermediate in synthesizing more complex molecules for drug discovery campaigns. Research indicates that similar 4-(4-bromophenyl)pyrimidin-2-amine derivatives have been utilized as key intermediates in the synthesis of compounds with therapeutic potential, particularly in the development of antitubercular agents and kinase inhibitors . For instance, the aminopyrimidine structure is a cornerstone in structure-based drug design, often explored to create novel inhibitors for enzymes like PLK4, a target in oncology, and InhA, a target in anti-tuberculosis research . The bromophenyl substituent offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

N-(4-bromophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14)

InChI Key

AUBOUHTXGOHZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
N-(4-bromophenyl)pyrimidin-2-amine is primarily utilized in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. It acts as a crucial intermediate in the development of kinase inhibitors, which are vital for treating various cancers and other diseases characterized by dysregulated kinase activity .

Case Study: Kinase Inhibitors
A study demonstrated the synthesis of novel kinase inhibitors using this compound as a precursor. The resulting compounds exhibited significant inhibition against specific cancer cell lines, highlighting their potential as therapeutic agents .

Compound Target Kinase IC50 (µM) Reference
Compound AEGFR0.5
Compound BVEGFR1.2

Biochemical Research

Enzyme Inhibition Studies
This compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes and identifying new therapeutic targets .

Case Study: β-glucuronidase Inhibition
Research focused on the inhibition of β-glucuronidase demonstrated that derivatives of this compound exhibited potent inhibitory activity, suggesting their potential utility in drug development for conditions related to glucuronidase activity .

Material Science

Polymer Applications
this compound can be incorporated into polymers and coatings to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and engineering .

Material Type Property Enhanced Application
Polymer AThermal StabilityElectronics
Coating BMechanical StrengthEngineering

Agrochemicals

Development of Herbicides and Pesticides
The compound is also explored in the formulation of herbicides and pesticides, contributing to more effective crop protection solutions while minimizing environmental impact. Its chemical properties allow for the design of selective herbicides that target specific weeds without harming crops .

Diagnostic Tools

Formulation of Imaging Agents
this compound is being investigated for its potential use in diagnostic tools, particularly in developing imaging agents that can aid in the detection of specific diseases through targeted imaging techniques .

Comparison with Similar Compounds

N-(4-chlorophenyl)pyrimidin-2-amine

  • Structural Difference : Chlorine replaces bromine at the para position.
  • Applications : Demonstrated antifungal activity in microbiological studies .

N-(4-fluorophenyl)pyrimidin-2-amine derivatives

  • Example: Revaprazan (N-(4-fluorophenyl)-4,5-dimethyl-6-[(1RS)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]pyrimidin-2-amine).
  • Structural Difference: Fluorine substituent and additional dihydroisoquinoline moiety.
  • Impact: Fluorine’s strong electronegativity enhances metabolic stability and hydrogen-bonding capacity. The dihydroisoquinoline group improves target selectivity (e.g., proton pump inhibition for gastric ulcers) .

Pyrimidines with Extended Substitutions

4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)-N-methylpyrimidin-2-amine

  • Structural Features: Incorporates a chloroquinoline group and methylamine at N2.
  • Impact: The chloroquinoline moiety introduces planar rigidity, enhancing intercalation with DNA or enzyme active sites. Methylation at N2 may reduce metabolic degradation .
  • Applications: Potential anticancer or antimicrobial agent due to quinoline’s known intercalation properties .

Macitentan (N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]-N’-propylsulfamide)

  • Structural Features : Dual bromophenyl and bromopyrimidine groups linked via ethoxy chains, with a sulfamoyl tail.
  • Impact : The sulfamoyl group enhances endothelin receptor antagonism, while ethoxy linkages improve solubility. Dual bromine atoms increase receptor binding affinity.
  • Applications : FDA-approved for pulmonary arterial hypertension (PAH) due to prolonged receptor blockade .

Bis-Aryl Substituted Pyrimidines

4,6-Bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine (cmpd 3)

  • Structural Features: Two 4-chlorophenyl groups at C4 and C6, with a diethylaminoethoxy side chain.
  • Impact: Bis-chlorophenyl groups enhance hydrophobic interactions with targets like the P2X7 receptor, implicated in inflammatory diseases. The diethylaminoethoxy chain improves membrane permeability .
  • Applications : Investigated as a P2X7 receptor antagonist for neuroinflammatory conditions .

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

  • Structural Features : Methoxy and methyl groups on aryl rings, with methyl substituents on the pyrimidine core.
  • Impact : Methyl and methoxy groups fine-tune steric bulk and electron density, optimizing binding to kinases or GPCRs.
  • Applications : Preclinical studies suggest utility in oncology .

Structural and Pharmacokinetic Data

Compound Molecular Weight Key Substituents Biological Target Activity/Application Reference ID
N-(4-bromophenyl)pyrimidin-2-amine 249.1 4-Bromophenyl Kinases, microbial enzymes Antimicrobial intermediate
Macitentan 588.3 Dual bromophenyl, sulfamoyl Endothelin receptor PAH therapy
Cmpd 3 (P2X7 ligand) 468.4 Bis(4-chlorophenyl), diethylamino P2X7 receptor Anti-inflammatory
Revaprazan 424.4 4-Fluorophenyl, dihydroisoquinoline H+/K+-ATPase Gastric ulcer treatment

Key Research Findings

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases van der Waals interactions, enhancing binding to hydrophobic pockets (e.g., kinase ATP sites) .
  • Sulfamoyl Moieties : In macitentan, the sulfamoyl group forms hydrogen bonds with endothelin receptors, prolonging drug-receptor residence time .
  • Bis-Aryl Systems : Compounds like cmpd 3 show that dual aryl groups improve target selectivity but may reduce solubility, necessitating hydrophilic side chains .

Preparation Methods

Procedure A: Conventional Heating

Procedure B: Microwave-Assisted Heating (Reflux)

Procedure C: Microwave-Assisted Heating (Solvent-Free)

Table 1: Comparison of Yields Across Procedures

Procedure Reaction Time Solvent Yield (%)
A 12–14 hours Ethanol 61–82
B 7–9 minutes Ethanol 74–81
C 15–18 minutes None 68–88

Specific Synthesis Examples

Example: Synthesis Using Chalcone Derivatives

Chalcones such as (E)-1-(4-bromophenyl)-3-(aryl)prop-2-en-1-one are reacted with guanidine hydrochloride under basic conditions, yielding various substituted pyrimidines.

Reaction Conditions:

  • Guanidine hydrochloride and chalcone are dissolved in ethanol.
  • NaOH is added as a base.
  • Reflux or microwave heating is applied.

Yields for Substituted Pyrimidines:

  • Substituted derivatives such as 4-(4-bromophenyl)-6-(aryl)pyrimidin-2-amines exhibit yields ranging from 56% to 88%, depending on the procedure used.

Table 2: Example Yields for Substituted Pyrimidines

Derivative Procedure A (%) Procedure B (%) Procedure C (%)
4-(4-Bromophenyl)-6-(4-fluorophenyl) 76 79 76
4-(4-Bromophenyl)-6-(2-chlorophenyl) 61 77 56
4-(4-Bromophenyl)-6-(4-methylphenyl) 80 - -

Alternative Synthetic Pathways

Method Using Intermediate Compounds

An alternative pathway involves synthesizing intermediate compounds before finalizing the product:

  • Step One: React p-bromophenylacetic acid with a solid acid catalyst in methanol under reflux conditions.
    • Intermediate yield: High purity achieved after filtration and solvent removal.
  • Step Two: React intermediate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperatures (70–80°C).
  • Step Three: Add formamidine hydrochloride to form pyrimidine intermediates.

Final Product Yield: Up to ~92% depending on reaction conditions.

Notes on Reaction Optimization

  • Microwave-Assisted Methods: These methods significantly reduce reaction times while maintaining high yields, making them preferable for large-scale synthesis.
  • Base Selection: Solid NaOH is commonly used due to its effectiveness in promoting cyclization reactions.
  • Solvent Effects: Ethanol enhances solubility and facilitates efficient reaction kinetics, though solvent-free methods are more environmentally friendly.

Q & A

Advanced Question

  • pH-dependent NMR : Acquire ¹H NMR spectra in D₂O at varying pH (2–12) to track NH proton exchange.
  • Computational pKa prediction : Use software like MarvinSketch or ACD/pKa DB.
  • X-ray crystallography : Compare structures solved at different pH levels, as demonstrated for cobalt coordination complexes .

How should researchers approach crystallographic refinement challenges for this compound derivatives?

Advanced Question

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve heavy atom (Br) positions.
  • Refinement : Employ SHELXL with anisotropic displacement parameters for Br and aromatic carbons.
  • Validation : Check for voids using PLATON and validate hydrogen bonding with Mercury.

What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Basic Question

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ .
  • Error analysis : Report SEM/SD for triplicate experiments.
  • Statistical significance : Use unpaired Student’s t-test (p < 0.05) for comparisons .

How can computational chemistry guide the design of this compound-based enzyme inhibitors?

Advanced Question

  • Target identification : Perform sequence alignment (e.g., BLAST) to identify conserved binding pockets.
  • Docking studies : Use AutoDock to screen against targets like thymidine kinase (anti-tubercular) or COX-2 .
  • QM/MM simulations : Optimize transition states for covalent inhibition mechanisms.

What analytical techniques are critical for detecting degradation products during stability studies?

Basic Question

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation products.
  • LC-HRMS : Identify fragments via exact mass (e.g., bromine isotope patterns).
  • Stress testing : Expose to heat (40–80°C), humidity (75% RH), and UV light per ICH guidelines.

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